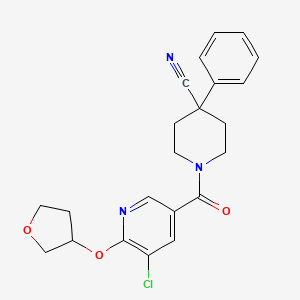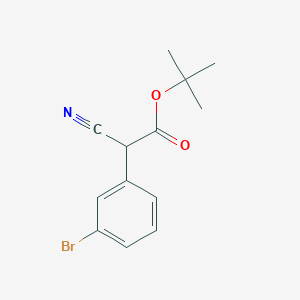![molecular formula C18H15F2N3O3S2 B2936059 N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 896675-63-1](/img/structure/B2936059.png)
N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, also known as DFBT, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFBT is a small molecule inhibitor that targets the protein kinase CK2, which plays a crucial role in various cellular processes, including cell growth, proliferation, and survival. In
Wirkmechanismus
N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide exerts its biological effects by inhibiting the activity of CK2, a serine/threonine kinase that regulates various cellular processes. CK2 is overexpressed in many cancers and has been implicated in the development and progression of the disease. This compound binds to the ATP-binding site of CK2, preventing the transfer of phosphate groups to downstream targets, thereby inhibiting its activity. This leads to the inhibition of cell growth, proliferation, and survival, ultimately inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound inhibits the activity of CK2, leading to the inhibition of cell growth, proliferation, and survival. Additionally, this compound has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has shown promising results in the treatment of neurodegenerative diseases by reducing the accumulation of misfolded proteins.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized with high yields and purity, making it suitable for use in biochemical and cellular assays. Additionally, this compound has been shown to have high selectivity for CK2, making it a valuable tool for studying the biological functions of CK2. However, this compound also has some limitations. Its efficacy and specificity may vary depending on the cell type and experimental conditions. Moreover, this compound may have off-target effects, which may affect the interpretation of experimental results.
Zukünftige Richtungen
N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has shown promising results in preclinical studies, and further research is needed to evaluate its efficacy and safety in clinical trials. Additionally, future studies should explore the potential of this compound in combination with other therapies, such as chemotherapy and immunotherapy. Moreover, the development of more potent and selective CK2 inhibitors may provide new opportunities for the treatment of cancer and other diseases. Finally, more research is needed to understand the molecular mechanisms underlying the biological effects of this compound, which may lead to the identification of new therapeutic targets.
Synthesemethoden
The synthesis of N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves a multi-step process that starts with the reaction of 4,6-difluorobenzo[d]thiazole with 4-aminobenzenesulfonyl chloride to produce 4,6-difluorobenzo[d]thiazol-2-amine. The resulting compound is then reacted with pyrrolidine and subsequently with p-toluenesulfonyl chloride to yield this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The inhibition of CK2 by this compound has been shown to induce apoptosis and reduce cell proliferation in cancer cells. Additionally, this compound has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has shown promising results in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, by reducing the accumulation of misfolded proteins.
Eigenschaften
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O3S2/c19-12-9-14(20)16-15(10-12)27-18(21-16)22-17(24)11-3-5-13(6-4-11)28(25,26)23-7-1-2-8-23/h3-6,9-10H,1-2,7-8H2,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHCCYJRXCTQFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=C(C=C4S3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide](/img/structure/B2935976.png)

![N-[4-(Aminomethyl)oxan-4-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide;hydrochloride](/img/structure/B2935978.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea](/img/structure/B2935980.png)
![N-(3-(isoxazol-4-yl)propyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2935981.png)

![N-[bis(2-chlorophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B2935984.png)


![{hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-9a-yl}methanamine dihydrochloride](/img/structure/B2935990.png)


![2-[4-(Dimethylamino)phenyl]quinoline-4-carboxylic acid](/img/structure/B2935996.png)
![(1R,5S)-8-((3-fluorobenzyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B2935998.png)